N-[(2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl]-N'-(pyridin-3-yl)ethanediamide
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Overview
Description
N-[(2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl]-N'-(pyridin-3-yl)ethanediamide is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a combination of an indene derivative and a pyridine moiety, linked through an oxalamide group, which contributes to its distinctive properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl]-N'-(pyridin-3-yl)ethanediamide typically involves multiple steps, starting with the preparation of the indene and pyridine intermediates. These intermediates are then coupled using oxalyl chloride to form the oxalamide linkage. The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine to facilitate the coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often incorporating advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-[(2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl]-N'-(pyridin-3-yl)ethanediamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The oxalamide group can be reduced to form corresponding amines.
Substitution: The pyridine ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like alkyl halides for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group would yield a hydroxyl derivative, while reduction of the oxalamide group would produce amines.
Scientific Research Applications
N-[(2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl]-N'-(pyridin-3-yl)ethanediamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[(2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl]-N'-(pyridin-3-yl)ethanediamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and triggering downstream effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)cyclopentanecarboxamide
- N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide
Uniqueness
Compared to similar compounds, N-[(2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl]-N'-(pyridin-3-yl)ethanediamide stands out due to its unique combination of an indene derivative and a pyridine moiety. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
N-[(2-methoxy-1,3-dihydroinden-2-yl)methyl]-N'-pyridin-3-yloxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O3/c1-24-18(9-13-5-2-3-6-14(13)10-18)12-20-16(22)17(23)21-15-7-4-8-19-11-15/h2-8,11H,9-10,12H2,1H3,(H,20,22)(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCIBSSBZWDAIOF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CC2=CC=CC=C2C1)CNC(=O)C(=O)NC3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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